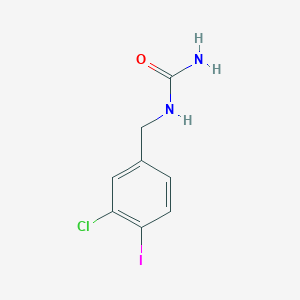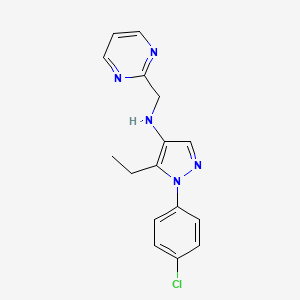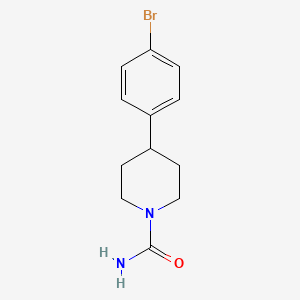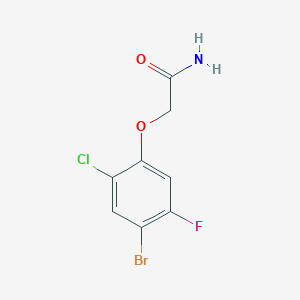
(3-Chloro-4-iodophenyl)methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-iodophenyl)methylurea, also known as CIU, is a chemical compound that has gained significant attention from the scientific community due to its potential application in various fields. CIU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 312.51 g/mol. In
作用机制
The mechanism of action of (3-Chloro-4-iodophenyl)methylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. (3-Chloro-4-iodophenyl)methylurea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (3-Chloro-4-iodophenyl)methylurea may prevent the growth and proliferation of cancer cells. (3-Chloro-4-iodophenyl)methylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. By inhibiting COX-2, (3-Chloro-4-iodophenyl)methylurea may reduce inflammation in the body.
Biochemical and physiological effects:
(3-Chloro-4-iodophenyl)methylurea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that (3-Chloro-4-iodophenyl)methylurea can inhibit the growth and proliferation of cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. (3-Chloro-4-iodophenyl)methylurea has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (3-Chloro-4-iodophenyl)methylurea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using (3-Chloro-4-iodophenyl)methylurea in lab experiments is its high purity and stability. (3-Chloro-4-iodophenyl)methylurea is a white crystalline solid that is easy to handle and store, making it a convenient reagent for various reactions. Another advantage of using (3-Chloro-4-iodophenyl)methylurea is its versatility in different fields such as medicinal chemistry, materials science, and catalysis. However, one of the limitations of using (3-Chloro-4-iodophenyl)methylurea is its high cost and limited availability. (3-Chloro-4-iodophenyl)methylurea is a relatively new compound that is not commercially available, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for the research and development of (3-Chloro-4-iodophenyl)methylurea. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its application in materials science and catalysis, particularly in the synthesis of novel materials and the development of new catalytic systems. Additionally, future studies could focus on improving the synthesis method of (3-Chloro-4-iodophenyl)methylurea to increase its yield and reduce its cost.
合成方法
The synthesis of (3-Chloro-4-iodophenyl)methylurea involves the reaction of 3-chloro-4-iodobenzaldehyde with methyl isocyanate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through crystallization. The yield of (3-Chloro-4-iodophenyl)methylurea can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学研究应用
(3-Chloro-4-iodophenyl)methylurea has been studied for its potential application in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3-Chloro-4-iodophenyl)methylurea has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, (3-Chloro-4-iodophenyl)methylurea has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In catalysis, (3-Chloro-4-iodophenyl)methylurea has been studied as a catalyst for various reactions such as Suzuki coupling and Heck reaction.
属性
IUPAC Name |
(3-chloro-4-iodophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDROUXMMMHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)

![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

